molecular formula C41H72N4O18S B3113079 Biotin-PEG12-NHS ester CAS No. 1934296-88-4

Biotin-PEG12-NHS ester

Cat. No. B3113079
CAS RN: 1934296-88-4
M. Wt: 941.1
InChI Key: WOLXSUFTTIRQOU-BVCQTOFBSA-N
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Description

Biotin-PEG12-NHS ester is a bifunctional PEG linker featuring a biotin group and an activated NHS ester . It is a very long (56.0Å), pegylated, water-soluble, NHS-ester biotinylation reagent used to label amines and maximize solubility of antibodies and other proteins .


Synthesis Analysis

The NHS group of this compound reacts with the e-amino group on the N-terminus of proteins, and other primary amines . A coupling agent such as EDC is required to activate the reaction .


Molecular Structure Analysis

The molecular weight of this compound is 941.1 . It contains total 138 bond(s); 66 non-H bond(s), 5 multiple bond(s), 46 rotatable bond(s), 5 double bond(s), 3 five-membered ring(s), 1 eight-membered ring(s), 1 secondary amide(s) (aliphatic), 1 urea (-thio) derivative(s), 1 hydroxylamine(s) (aliphatic), 12 ether(s) (aliphatic), 1 sulfide(s), and 1 tetrahydro-thiophene(s) .


Chemical Reactions Analysis

The N -hydroxysuccinimide ester (NHS) group of this compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C41H72N4O18S . The elemental analysis is as follows: C, 52.33; H, 7.71; N, 5.95; O, 30.60; S, 3.41 .

Scientific Research Applications

Pegylation and Bioconjugation

  • Pegylation of RNA Spiegelmers : A two-step method for conjugating carboxylic acids to amino-modified oligonucleotides, using Biotin and PEG as examples, has been developed. This method is applicable for attaching various molecular entities to oligonucleotides (Bethge & Vonhoff, 2020).

  • Simple Test System for Single Molecule Recognition : Development of an atomic force microscopy (AFM) test system utilizing biotin-PEG-NHS for detecting receptor–ligand interactions at the single-molecule level (Riener et al., 2003).

Biotinylation Techniques

  • Peptide Biotinylation : Investigation of the reactivity of NHS esters of biotin with peptides, revealing their ability to acylate various functional groups in specific peptide sequences (Miller et al., 1997).

  • Labeling Proteins with Fluorophores : Utilization of NHS ester chemistry for conjugating fluorescent probes to proteins, demonstrating the versatility of NHS esters in bioconjugation (Nanda & Lorsch, 2014).

Functionalization of Nanoparticles and Surfaces

  • Tumor Targeting Accessory : Synthesis of an illumination-activated polymer for tumor targeting, utilizing biotin-PEG-NHS for functionalization (Yuan et al., 2014).

  • Immobilization of Recognition Elements : Employing NHS-ester functionalized surfaces for the immobilization of biomolecules, highlighting the role of Biotin-PEG-NHS in creating biosensing platforms (Reyes-Cuellar, 2017).

  • Bioconjugation of Ln3+-doped LaF3 Nanoparticles : Demonstrating the use of Biotin-PEG-NHS in the bioconjugation of nanoparticles for enhanced biological interactions (Diamente et al., 2006).

  • Preparation of Biotinylated Red Blood Cells : Exploring methods to biotinylate red blood cells using NHS-biotin for various biomedical applications (Magnani et al., 1994).

Advanced Drug Delivery and Tissue Engineering

  • Improved Coating of Pancreatic Islets with Regulatory T Cells : Using Biotin-PEG-NHS for coating islets with Treg cells, demonstrating its potential in immunoprotective strategies (Golab et al., 2014).

  • Bioactive Hydrogels for Enhanced Cell Interactions : Utilizing Acrylate-PEG-NHS for functionalizing bioactive factors in PEG hydrogels, illustrating the role of PEG linkers in regenerative medicine applications (Browning et al., 2013).

  • Radiolabeling of PLGA Nanoparticles : Incorporating biotinylated F-18 prosthetic groups in nanoparticles for PET imaging, showing the use of Biotin-PEG-NHS in advanced imaging techniques (Sirianni et al., 2014).

Mechanism of Action

Target of Action

Biotin-PEG12-NHS ester primarily targets primary amines , such as the side-chain of lysine (K) residues or the amino-termini of polypeptides . These primary amines are abundant in proteins, making them the main targets for this compound .

Mode of Action

The compound interacts with its targets through the formation of amide bonds . The N-hydroxysuccinimide ester (NHS) group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction occurs by nucleophilic attack, forming an amide bond and releasing the NHS .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the biotinylation of proteins . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its water solubility . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This property helps to prevent aggregation of biotinylated antibodies stored in solution .

Result of Action

The result of the compound’s action is the biotinylation of proteins . This process can be used for detection or purification using streptavidin probes or resins . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Action Environment

The action of this compound is influenced by environmental factors such as pH and moisture . The compound reacts efficiently with primary amino groups in pH 7-9 buffers . The nhs-ester reactive group is susceptible to hydrolysis, so it’s important to minimize the compound’s exposure to moisture .

Safety and Hazards

Biotin-PEG12-NHS ester should be used only in a chemical fume hood. Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn. General hygiene measures include washing thoroughly after handling and washing contaminated clothing before reuse .

Future Directions

Biotin-PEG12-NHS ester is a promising tool for protein labeling and detection or purification using streptavidin probes or resins . It can also be used for specific labeling of cell surface proteins . Its hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This makes it a valuable tool for future research in protein analysis and modification .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLXSUFTTIRQOU-BVCQTOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72N4O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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